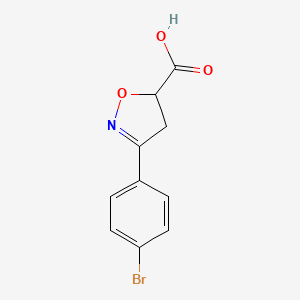

3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

Description

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring a 4,5-dihydroisoxazole (dihydro-1,2-oxazole) core fused with a carboxylic acid group and a 4-bromophenyl substituent.

Properties

IUPAC Name |

3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNHEEPMKFZLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Compounds with similar structures, such as boron reagents, are known to participate in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities. These activities suggest that these compounds may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s structure, including factors such as its lipophilicity and water solubility, can influence these properties.

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities. These activities suggest that the compound may have significant effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the stability of similar compounds, such as boron reagents, can be influenced by factors such as air and moisture. These environmental factors can potentially affect the compound’s action and efficacy.

Biological Activity

3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound with significant potential in medicinal chemistry due to its diverse biological activities. Its molecular formula is , with a molar mass of 270.08 g/mol. This compound has been investigated for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

The compound exhibits the following physicochemical characteristics:

The biological activity of this compound is influenced by its structural features. Similar compounds have shown affinity for multiple biological targets, including receptors involved in inflammatory pathways and cancer progression. The presence of the bromine atom in the para position on the phenyl ring enhances its biological interactions, often increasing potency against various cellular targets .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis and reducing oxidative stress .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4i | H9c2 Cardiomyocytes | >40 | Induces apoptosis |

| 6a | Various Cancer Cells | <20 | Reduces ROS and oxidative stress |

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition against various pathogens.

Table 2: Antimicrobial Activity Summary

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound's structure allows it to interact effectively with microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It modulates cytokine production and reduces inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

A notable study explored the cardioprotective effects of related compounds in a doxorubicin-induced cardiotoxicity model using H9c2 cardiomyocytes. The study highlighted that derivatives with electron-withdrawing groups like bromine significantly improved cell viability under stress conditions caused by doxorubicin treatment .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Q & A

Q. How is metabolic stability assessed for this compound in pharmacokinetic studies?

- Methodological Answer : In vitro microsomal assays (human liver microsomes, HLMs) with LC-MS/MS quantify metabolite formation. Predominant metabolites include hydroxylated or debrominated derivatives, identified via MRM transitions (e.g., m/z 282 → 204 for parent ion; m/z 298 → 220 for hydroxylated metabolite) .

Q. What are the challenges in synthesizing enantiopure derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Enantioselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). Racemization risks during carboxylic acid activation (e.g., EDCl/HOBt coupling) require low-temperature (-20°C) and short reaction times .

Q. How does the 4-bromophenyl substituent influence intermolecular interactions in crystal packing?

- Methodological Answer : Halogen bonding between the bromine atom and electron-rich moieties (e.g., carbonyl oxygens) directs crystal lattice formation. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., Br···O contacts ~3.3 Å) .

Data Analysis and Validation

Q. What validation criteria ensure the reliability of crystallographic data for this compound?

Q. How are conflicting NMR assignments resolved for diastereomeric mixtures?

- Methodological Answer : Diastereomers are differentiated via ¹H-¹H COSY (coupling constants) and ¹³C DEPT-135 (quaternary carbon identification). Chiral shift reagents (e.g., Eu(hfc)₃) induce split signals in racemic mixtures .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating this compound’s neuroprotective potential?

Q. How can the carboxylic acid moiety be functionalized to improve bioavailability?

- Methodological Answer : Prodrug strategies (e.g., ethyl ester formation) or PEGylation enhance membrane permeability. LogP measurements (HPLC) and Caco-2 cell permeability assays validate modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.